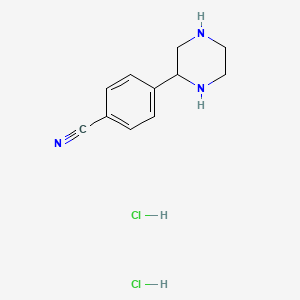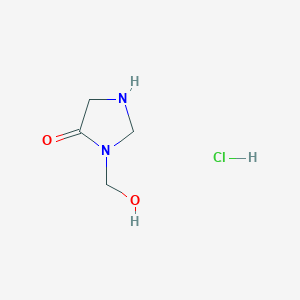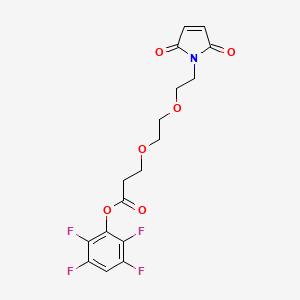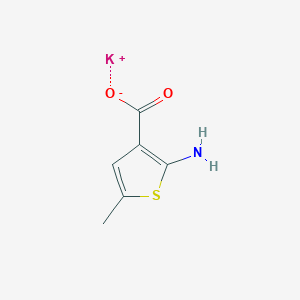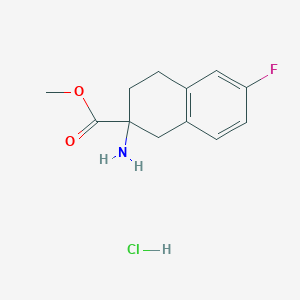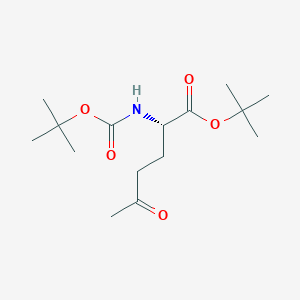
(S)-t-Butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate (Boc-L-Glu(Me)-OtBu)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-t-Butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate (Boc-L-Glu(Me)-OtBu)” is a compound used for biochemical reagents and peptide synthesis . It is also known as BOC-L-Glutamic acid .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .Chemical Reactions Analysis
The chemical reactions involving this compound primarily revolve around the protection and deprotection of the amine functional group . One of the methods for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molar mass of 247.25, a density of 1.2868 (rough estimate), a melting point of 110°C (dec.), a boiling point of 390.28°C (rough estimate), and it is soluble in water .Wissenschaftliche Forschungsanwendungen
- Researchers use Boc-L-Glu(Me)-OtBu in solid-phase peptide synthesis (SPPS) to assemble complex peptides step by step. After coupling, the Boc group can be removed using acid (e.g., trifluoroacetic acid, TFA) to reveal the free amino group for subsequent coupling reactions .
- Trace water in the IL significantly improved product purity and yield, while only a small amount of TFA (trifluoroacetic acid) led to rapid deprotection within 10 minutes. This approach offers advantages over traditional methods .
- These investigations provide insights into the self-assembly behavior of Boc-protected compounds, which has implications for materials science and drug delivery .
Peptide Synthesis and Deprotection
Ionic Liquid Catalysis
Chemoselective Boc Protection
Self-Assembly Studies
Organic Synthesis and Sustainable Processes
Wirkmechanismus
Target of Action
The primary target of Boc-L-Glu(Me)-OtBu is the amine functional group in various biomolecules . This compound is used as a protecting group for amines, especially in peptide chemistry .
Mode of Action
Boc-L-Glu(Me)-OtBu interacts with its targets through a process of protection and deprotection . The tert-butoxycarbonyl (Boc) group in the compound is widely used as an amine protecting group . It is easily introduced and readily removed under a variety of conditions .
Biochemical Pathways
The compound plays a significant role in organic synthesis , particularly in the sequential protection and deprotection of the amine functional group . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis .
Pharmacokinetics
The pharmacokinetics of Boc-L-Glu(Me)-OtBu are largely determined by the conditions under which it is used. For example, the most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .
Result of Action
The result of Boc-L-Glu(Me)-OtBu’s action is the successful protection and deprotection of the amine functional group in various biomolecules . This allows for the manipulation of complex polyfunctional molecules, particularly in peptide synthesis .
Action Environment
The action, efficacy, and stability of Boc-L-Glu(Me)-OtBu are influenced by various environmental factors. Furthermore, the use of certain ionic liquids can extend the possibility for extraction of water-soluble polar organic molecules .
Zukünftige Richtungen
The future directions in the research and use of this compound could involve the development of more efficient and environmentally friendly methods for the protection and deprotection of the amine functional group . This could potentially involve the use of ionic liquids, which offer several advantages over traditional solvents .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-10(17)8-9-11(12(18)20-14(2,3)4)16-13(19)21-15(5,6)7/h11H,8-9H2,1-7H3,(H,16,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEIQAMBCYFOGL-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



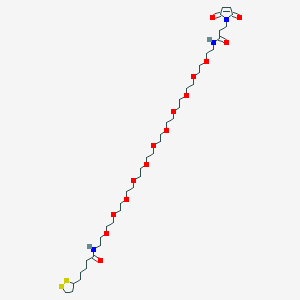

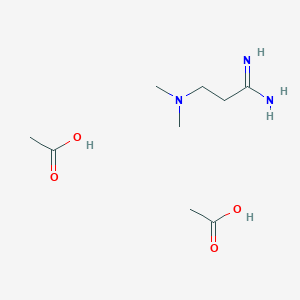
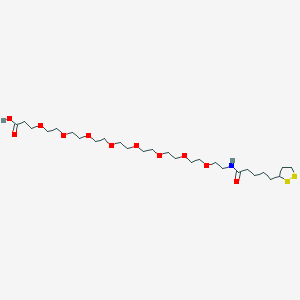
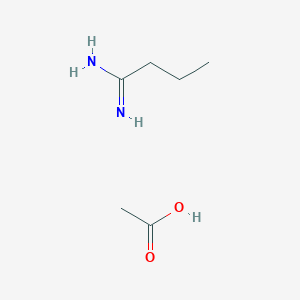
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)
